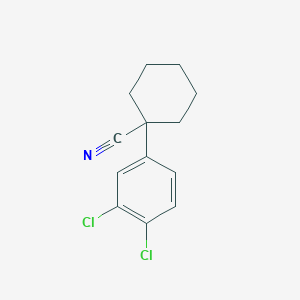
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C13H13Cl2N It is characterized by the presence of a cyclohexane ring bonded to a nitrile group and a 3,4-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzyl chloride with cyclohexanone in the presence of a base, followed by the addition of sodium cyanide to introduce the nitrile group. The reaction conditions typically include:
Temperature: 50-70°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)cyclohexanone: Similar structure but lacks the nitrile group, leading to different chemical reactivity and applications.
1-(3,4-Dichlorophenyl)cyclohexanol: Contains a hydroxyl group instead of a nitrile group, resulting in different physical and chemical properties.
1-(3,4-Dichlorophenyl)cyclohexane: Lacks both the nitrile and hydroxyl groups, making it less reactive and less versatile in chemical synthesis.
生物活性
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a cyclohexane ring substituted with a dichlorophenyl group and a carbonitrile functional group. Its chemical formula is C12H10Cl2N, and it has been studied for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activity
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action:
The compound's mechanism appears to involve the disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This mode of action is common among compounds that target bacterial cell structures.
Case Studies
-
Antibacterial Activity:
A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antibacterial properties. Table 1 summarizes the minimum inhibitory concentrations (MICs) observed:Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Cytotoxicity Studies:
In vitro cytotoxicity assays were conducted using various cancer cell lines. The compound showed selective cytotoxic effects, particularly against breast cancer cells (MCF-7), with an IC50 value of 25 µM. This suggests potential as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound has moderate bioavailability and a half-life suitable for therapeutic applications. The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQZVJXAKWBZEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














